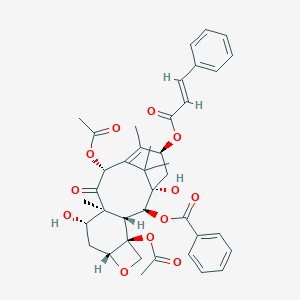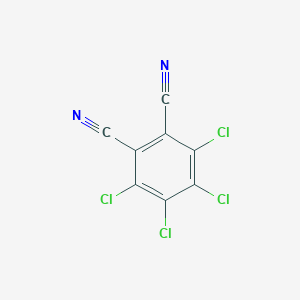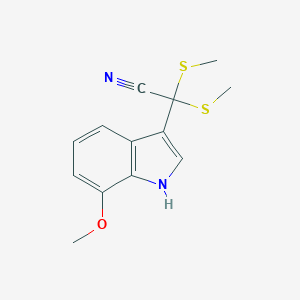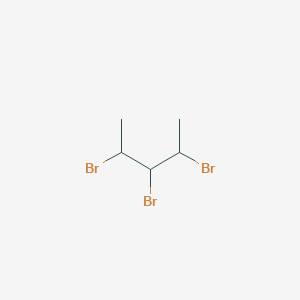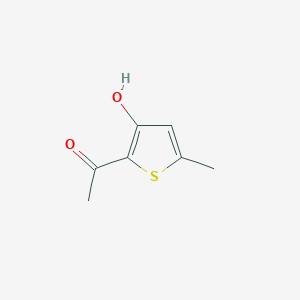
Norclobazam
Overview
Description
Nor-clobazam: is a metabolite of clobazam, a 1,5-benzodiazepine derivative. Clobazam is primarily used as an anticonvulsant and anxiolytic medication.
Mechanism of Action
Target of Action
Norclobazam, also known as N-Desmethylclobazam, is a major active metabolite of the antiepileptic drug Clobazam . The primary target of this compound is the GABA A receptor in the brain . This receptor plays a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability .
Mode of Action
This compound exerts its effects by binding to the α2 subunit of the GABA A receptor . This binding enhances the effect of the neurotransmitter GABA, leading to an increase in inhibitory signal . This ultimately results in the hyperpolarization of the neuron, which increases the action potential threshold, thereby reducing the frequency of action potentials .
Biochemical Pathways
The action of this compound primarily affects the GABAergic neurotransmission pathway . By potentiating the effect of GABA, this compound increases inhibitory neurotransmission, which can help to control excessive neuronal activity, such as that seen in seizures .
Pharmacokinetics
This compound is the active metabolite of Clobazam, and its pharmacokinetics have been studied in comparison with Clobazam . The metabolism of Clobazam to this compound primarily involves the enzyme CYP3A4 , and to a lesser extent CYP2C19 and CYP2B6 . Genetic variation in CYP2C19 can affect this compound metabolism, impacting both treatment outcome and experience of side effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By enhancing inhibitory neurotransmission, this compound can help to control the excessive neuronal activity that is characteristic of conditions like epilepsy .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of this compound. For example, other drugs that are metabolized by the same enzymes (CYP3A4, CYP2C19, and CYP2B6) could potentially interact with this compound, affecting its metabolism and thereby its efficacy and side effect profile . Therefore, the patient’s medication regimen should be carefully considered when this compound is prescribed.
Biochemical Analysis
Biochemical Properties
Norclobazam interacts with several enzymes and proteins. The main enzyme involved in the process of N-demethylation of clobazam to form this compound is CYP3A4 and to a lesser extent CYP2C19 and CYP2B6 . This compound itself is also metabolized via hydroxylation, primarily by CYP2C19 .
Cellular Effects
This compound exerts its effects by binding to postsynaptic GABA A receptors in the brain, ultimately causing hyperpolarization of the neuron to create an inhibitory signal . This hyperpolarization increases the action potential threshold, thereby reducing the frequency of action potentials and the likelihood of seizures .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the interface of the α2 and γ2-subunit of the GABA A receptor . It enhances GABAergic neurotransmission by positive allosteric modulation of GABA receptors .
Metabolic Pathways
This compound is predominantly metabolized by CYP2C19 but can also be hydroxylated by CYP2C18 . The demethylation of 4’-hydroxyclobazam is carried out by CYP2C9, CYP2B6, and CYP3A4 .
Transport and Distribution
This compound is lipophilic and distributes rapidly throughout the body . The apparent volume of distribution at steady state was approximately 100 L .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the postsynaptic region of neurons where GABA A receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of clobazam involves the reaction of chlorodiphenylamine with nitrobenzene under specific conditions to form the benzodiazepine core structure . The preparation of nor-clobazam follows the metabolic pathway where clobazam undergoes demethylation in the liver, primarily mediated by cytochrome P450 enzymes .
Industrial Production Methods: : Industrial production of clobazam and its metabolites involves large-scale chemical synthesis followed by purification processes. The production process includes the use of various excipients to formulate the final pharmaceutical product .
Chemical Reactions Analysis
Types of Reactions: : Nor-clobazam undergoes several chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : The demethylation of clobazam to form nor-clobazam involves enzymes such as CYP2C19 and CYP3A4 . Other reactions may involve reagents like hexane, dichloromethane, and acetonitrile for extraction and purification .
Major Products: : The primary product of clobazam metabolism is nor-clobazam, which retains anticonvulsant properties .
Scientific Research Applications
Chemistry: : Nor-clobazam is used in analytical chemistry for the development of high-performance liquid chromatography (HPLC) methods to quantify benzodiazepines in biological samples .
Biology: : In biological research, nor-clobazam is studied for its pharmacokinetics and pharmacodynamics, particularly its interaction with GABA-A receptors .
Medicine: : Nor-clobazam is used in clinical settings to monitor therapeutic drug levels in patients undergoing treatment with clobazam. It is also investigated for its potential use in treating refractory epilepsy .
Industry: : The pharmaceutical industry utilizes nor-clobazam in the development of new formulations and delivery methods for benzodiazepine medications .
Comparison with Similar Compounds
Similar Compounds: : Nor-clobazam is similar to other benzodiazepines such as clonazepam, diazepam, lorazepam, and midazolam .
Uniqueness: : Unlike other benzodiazepines, nor-clobazam has a higher affinity for the α2 subunit of the GABA-A receptor, which may result in fewer sedative effects and a better side-effect profile . Additionally, nor-clobazam is a partial agonist at the GABA-A receptor, which may contribute to its unique pharmacological properties .
Properties
IUPAC Name |
7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTVVRIFVKKTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176859 | |
| Record name | N-Desmethylclobazam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22316-55-8 | |
| Record name | Desmethylclobazam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22316-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylclobazam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norclobazam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Desmethylclobazam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Desmethylclobazam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ4L647O2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | norclobazam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




